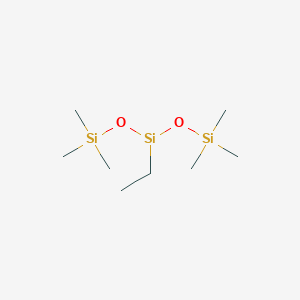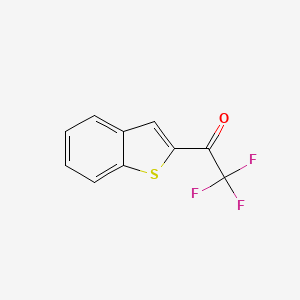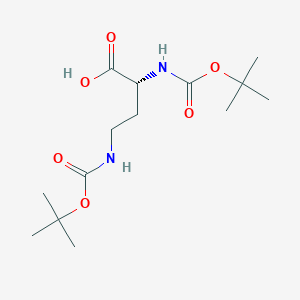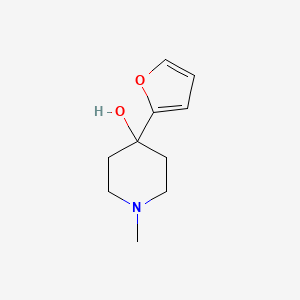
Bis(trimethylsiloxy)ethylsilane
Vue d'ensemble
Description
Bis(trimethylsiloxy)ethylsilane is an organosilicon compound with the molecular formula C8H24O2Si3. It is a colorless, transparent liquid that is miscible with organic solvents such as acetone, ethanol, and diethyl ether, but insoluble in water . This compound is widely used in various fields due to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Bis(trimethylsiloxy)ethylsilane can be synthesized through several methods. One common synthetic route involves the reaction of chlorotrimethylsilane with ethyldichlorosilane in the presence of a base . The reaction typically occurs in an organic solvent such as toluene at room temperature and requires several hours to complete .
Industrial Production Methods
In industrial settings, the production of this compound often involves the hydrosilylation of olefins using platinum catalysts . This method is favored for its efficiency and high yield, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(trimethylsiloxy)ethylsilane undergoes various chemical reactions, including:
Hydrosilylation: Addition of silicon hydrides across carbon-carbon multiple bonds.
Oxidation: Reaction with oxidizing agents to form silanols and other oxygen-containing compounds.
Substitution: Reaction with nucleophiles to replace the trimethylsiloxy groups.
Common Reagents and Conditions
Hydrosilylation: Typically performed using platinum catalysts such as Speier’s or Karstedt’s catalysts.
Oxidation: Common oxidizing agents include ozone and hydrogen peroxide.
Substitution: Nucleophiles such as alkoxides and amines are commonly used.
Major Products Formed
Hydrosilylation: Produces organosilicon compounds such as silane coupling agents and silicone polymers.
Oxidation: Forms silanols and disiloxanes.
Substitution: Results in the formation of various substituted silanes.
Applications De Recherche Scientifique
Bis(trimethylsiloxy)ethylsilane is utilized in numerous scientific research applications, including:
Organic Synthesis: Used as a reagent and intermediate in the synthesis of complex organic molecules.
Pharmaceuticals: Employed in the development of drugs and active pharmaceutical ingredients.
Dyestuffs: Acts as an intermediate in the production of dyes.
Material Science: Used in the preparation of silicone-based materials with unique properties.
Mécanisme D'action
The mechanism of action of bis(trimethylsiloxy)ethylsilane involves its ability to donate hydride ions or silicon atoms in various chemical reactions . This compound can act as a radical H-donor or hydride donor, making it a versatile reagent in organic synthesis . The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tris(trimethylsilyl)silane: Known for its use as a radical reducing agent.
Phenylsilanes: Such as diphenylsilane and triphenylsilane, used in hydrosilylation reactions.
Halosilanes: Such as trichlorosilane, used in various silicon-based reactions.
Uniqueness
Bis(trimethylsiloxy)ethylsilane is unique due to its specific structure, which allows for high reactivity and versatility in different chemical reactions. Its ability to undergo hydrosilylation and oxidation reactions makes it particularly valuable in the synthesis of organosilicon compounds and materials .
Propriétés
InChI |
InChI=1S/C8H23O2Si3/c1-8-11(9-12(2,3)4)10-13(5,6)7/h8H2,1-7H3 | |
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPQBJFBULDYFEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](O[Si](C)(C)C)O[Si](C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H23O2Si3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601270155 | |
| Record name | 3-Ethyl-1,1,1,5,5,5-hexamethyltrisiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601270155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.52 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7543-58-0 | |
| Record name | 3-Ethyl-1,1,1,5,5,5-hexamethyltrisiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601270155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(E)-(pyridin-4-ylmethylidene)amino]benzonitrile](/img/structure/B3282584.png)



![4-pyridin-4-yl-3,4,7,8,9,10-hexahydro-6H-[1,2,4,6]thiatriazino[4,3-a]azepine 2,2-dioxide](/img/structure/B3282614.png)







![4-chloro-1-methyl-1H-benzo[d]imidazole](/img/structure/B3282667.png)

